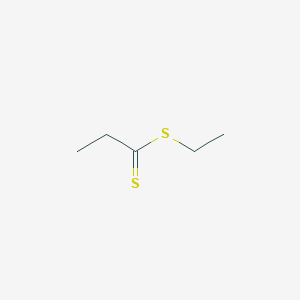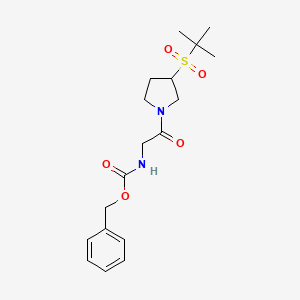
PROTAC MDM2 Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC MDM2 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the Mouse Double Minute 2 homolog (MDM2) protein. MDM2 is an oncogenic E3 ubiquitin ligase that negatively regulates the tumor suppressor protein p53 by promoting its degradation. By degrading MDM2, this compound aims to restore p53 activity, which is crucial for the suppression of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC MDM2 Degrader-1 involves the conjugation of a ligand that binds to MDM2 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Synthesis of the MDM2-binding ligand: This involves the preparation of a small molecule that can specifically bind to the MDM2 protein.
Synthesis of the E3 ligase-binding ligand: This involves the preparation of a molecule that can recruit the E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).
Linker synthesis and conjugation: The two ligands are connected via a linker, which is synthesized separately and then conjugated to the ligands under specific reaction conditions
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch synthesis: Large-scale batch reactors are used to synthesize the ligands and linker.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques are employed to isolate the final product.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: PROTAC MDM2 Degrader-1 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the ubiquitination of MDM2, leading to its degradation by the proteasome.
Binding interactions: The compound forms ternary complexes with MDM2 and the E3 ligase, facilitating the ubiquitination process
Common Reagents and Conditions:
Ubiquitination reagents: E1 activating enzyme, E2 conjugating enzyme, and E3 ligase are essential for the ubiquitination process.
Reaction conditions: Physiological conditions (pH 7.4, 37°C) are typically used to mimic the cellular environment
Major Products: The major product of the reaction is the ubiquitinated MDM2 protein, which is subsequently degraded by the proteasome, leading to the accumulation of active p53 protein .
Scientific Research Applications
PROTAC MDM2 Degrader-1 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of MDM2 in cancer and to develop potential cancer therapies by restoring p53 activity
Drug discovery: The compound serves as a model for developing other PROTAC-based degraders targeting different proteins.
Biological studies: It is used to investigate the ubiquitin-proteasome system and protein degradation pathways.
Medical applications: Potential therapeutic applications in treating cancers with overexpressed MDM2, such as acute myeloid leukemia
Mechanism of Action
PROTAC MDM2 Degrader-1 exerts its effects through a catalytic-type mechanism. It forms a ternary complex with MDM2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome. This degradation prevents MDM2 from inhibiting p53, resulting in the accumulation and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
MS3227: Another PROTAC targeting MDM2, which also recruits the E3 ligase Von Hippel-Lindau.
XY-27: A PROTAC degrader that targets MDM2 and shows higher potency compared to traditional MDM2 inhibitors.
Uniqueness: PROTAC MDM2 Degrader-1 is unique due to its specific design to target MDM2 for degradation, rather than merely inhibiting its activity. This approach allows for more effective and sustained activation of p53, providing a potential therapeutic advantage over traditional MDM2 inhibitors .
Properties
IUPAC Name |
2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H84Cl4N10O13/c1-47(2)100-61-41-57(95-5)25-27-59(61)71-81-67(49-9-17-53(75)18-10-49)69(51-13-21-55(77)22-14-51)87(71)73(93)85-33-31-83(65(91)45-85)43-63(89)79-29-7-35-97-37-39-99-40-38-98-36-8-30-80-64(90)44-84-32-34-86(46-66(84)92)74(94)88-70(52-15-23-56(78)24-16-52)68(50-11-19-54(76)20-12-50)82-72(88)60-28-26-58(96-6)42-62(60)101-48(3)4/h9-28,41-42,47-48,67-70H,7-8,29-40,43-46H2,1-6H3,(H,79,89)(H,80,90)/t67-,68-,69+,70+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFZQNOXRSZHMG-PQMVWXROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H84Cl4N10O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)


![1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one](/img/structure/B2777211.png)
![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2777214.png)
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2777219.png)


